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In the landscape of targeted therapies for acute myeloid leukemia (AML), inhibitors of the PIM
kinase family have emerged as a promising avenue of investigation. PIM kinases (PIM1, PIM2,
and PIM3) are serine/threonine kinases that play a crucial role in cell survival, proliferation, and
resistance to apoptosis, making them attractive targets for cancer therapy. This guide provides
a detailed comparison of two pan-PIM kinase inhibitors, PIM447 (LGH447) and AZD1208,
based on available preclinical data in AML models.

Performance and Efficacy

Both PIM447 and AZD1208 have demonstrated potent anti-leukemic activity in a variety of AML
cell lines and in vivo models. Their efficacy is often linked to the inhibition of downstream
signaling pathways, primarily the mTORCL1 pathway, leading to cell cycle arrest and apoptosis.

In Vitro Activity

The cytotoxic effects of PIM447 and AZD1208 have been evaluated across a panel of AML cell
lines, revealing varying degrees of sensitivity.
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Inhibitor Cell Line IC50/GI50 (pM) Key Findings

Highly sensitive,
PIM447 HEL 92.1.7 0.66 associated with high
PIM1 expression.[1]

Effective in a

refractory myeloid
SKNO-1 0.202

leukemia model with

KIT mutation.[2]
Kasumi-1 1.59
AZD1208 MOLM-16 ~0.02 Sensitive cell line.[3]
EOL-1 <1 Sensitive cell line.[4]
KG-la <1 Sensitive cell line.[4]
Kasumi-3 <1 Sensitive cell line.[4]
MV4-11 <1 Sensitive cell line.[4]

Intrinsically resistant
OCI-M1 >10 )

cell line.[5]

Intrinsically resistant
OCI-M2 >10

cell line.[5]

Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition)
values are measures of drug potency. Lower values indicate higher potency.

In Vivo Efficacy

Preclinical studies using mouse xenograft models of AML have demonstrated the anti-tumor
activity of both inhibitors.
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Inhibitor AML Model Dosing Key Outcomes
Suppressed tumor
PIM447 HEL 92.1.7 Xenograft 0.5 or 5 mg/kg (oral) growth and extended

survival.[1]

Molm-13 Xenograft

2 mg/kg

(intraperitoneal)

Diminished AML cells

in bone marrow,

peripheral blood, and

spleen.[6]

KG-1 Xenograft

30 or 100 mg/kg

Demonstrated in vivo
target modulation and

single-agent antitumor

activity.[7]

AZD1208

MOLM-16 Xenograft

Not specified

Inhibited tumor growth
with a clear
pharmacodynamic-
pharmacokinetic
relationship.[4][8]

Inhibited tumor

KG-1a Xenograft Not specified
growth.[4][8]
Reduced tumor
growth rate, with
EOL-1 Xenograft Not specified enhanced effect in

combination with
BMH-21.[9]

Mechanism of Action and Signhaling Pathways

Both PIM447 and AZD1208 are pan-PIM kinase inhibitors, targeting all three isoforms (PIM1,
PIM2, and PIM3). Their primary mechanism of action involves the disruption of key signaling

pathways that promote AML cell survival and proliferation.

A central target of PIM kinase inhibition is the mTORC1 signaling pathway. By inhibiting PIM

kinases, both drugs lead to a reduction in the phosphorylation of downstream mTORC1

© 2025 BenchChem. All rights reserved.

3/7

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10430342/
https://ash.confex.com/ash/2024/webprogram/Paper201572.html
https://www.selleckchem.com/products/pim447-lgh447.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3916880/
https://pubmed.ncbi.nlm.nih.gov/24363397/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3916880/
https://pubmed.ncbi.nlm.nih.gov/24363397/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11321302/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15612637?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

effectors, including p70S6K and 4E-BP1.[1][4][8] This, in turn, suppresses protein synthesis
and leads to cell cycle arrest, primarily at the GO/G1 phase, and the induction of apoptosis.[1]
[4][8] The increase in the cell cycle inhibitor p27 and cleaved caspase 3 are common
downstream effects observed with both inhibitors.[2][4][8]

Furthermore, PIM447 has been shown to impact mitochondrial function, leading to decreased
mitochondrial membrane potential, reduced mitochondrial mass, and an increase in
mitochondrial reactive oxygen species (ROS).[1][2]

Below is a diagram illustrating the central signaling pathway affected by PIM447 and AZD1208
in AML.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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